molecular formula C7H4F2N2 B1278681 2-Amino-4,5-difluorobenzonitrile CAS No. 219823-49-1

2-Amino-4,5-difluorobenzonitrile

Cat. No.: B1278681
CAS No.: 219823-49-1
M. Wt: 154.12 g/mol
InChI Key: WQDUYGGOVGUBMO-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-difluorobenzonitrile typically involves the nitration of 2,4-difluorobenzonitrile followed by reduction. One common method includes the reduction of 2,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney nickel . Another method involves the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which can then be converted to the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes. For instance, the reduction of 2,4-difluorobenzonitrile using hydrogen and a suitable catalyst under controlled conditions is a common industrial method . The process is designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various substitution reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

2-amino-4,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDUYGGOVGUBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446709
Record name 2-AMINO-4,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219823-49-1
Record name 2-Amino-4,5-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219823-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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